N'-[(E)-(3-nitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide
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Overview
Description
N’-[(E)-(3-nitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a nitrophenyl group, a tribromophenoxy group, and an acetohydrazide moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-nitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide typically involves the condensation reaction between 3-nitrobenzaldehyde and 2-(2,4,6-tribromophenoxy)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-nitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The bromine atoms in the tribromophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can facilitate the reduction process.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N’-[(E)-(3-nitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-nitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitrophenyl and tribromophenoxy groups may interact with cellular proteins and enzymes, leading to alterations in cellular functions. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide
- N’-[(E)-(3-nitrophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
N’-[(E)-(3-nitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide is unique due to the presence of the tribromophenoxy group, which imparts distinct chemical properties and reactivity. This compound’s combination of nitrophenyl and tribromophenoxy groups makes it a valuable reagent in organic synthesis and a potential candidate for various scientific applications.
Properties
Molecular Formula |
C15H10Br3N3O4 |
---|---|
Molecular Weight |
536.0 g/mol |
IUPAC Name |
N-[(E)-(3-nitrophenyl)methylideneamino]-2-(2,4,6-tribromophenoxy)acetamide |
InChI |
InChI=1S/C15H10Br3N3O4/c16-10-5-12(17)15(13(18)6-10)25-8-14(22)20-19-7-9-2-1-3-11(4-9)21(23)24/h1-7H,8H2,(H,20,22)/b19-7+ |
InChI Key |
HPDHPHLKPQFHLS-FBCYGCLPSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)COC2=C(C=C(C=C2Br)Br)Br |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)COC2=C(C=C(C=C2Br)Br)Br |
Origin of Product |
United States |
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